

An In-depth Technical Guide to 2-Amino Nevirapine: Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino Nevirapine

Cat. No.: B137577

[Get Quote](#)

This technical guide provides a comprehensive overview of **2-Amino Nevirapine**, a known metabolite and impurity of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, and relevant experimental methodologies.

Chemical Structure and Identification

2-Amino Nevirapine is a derivative of Nevirapine, characterized by the presence of an amino group on the pyridinyl ring. Its formal chemical name is 2-Amino-11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one.[3][4]

Caption: Chemical structure of **2-Amino Nevirapine**.

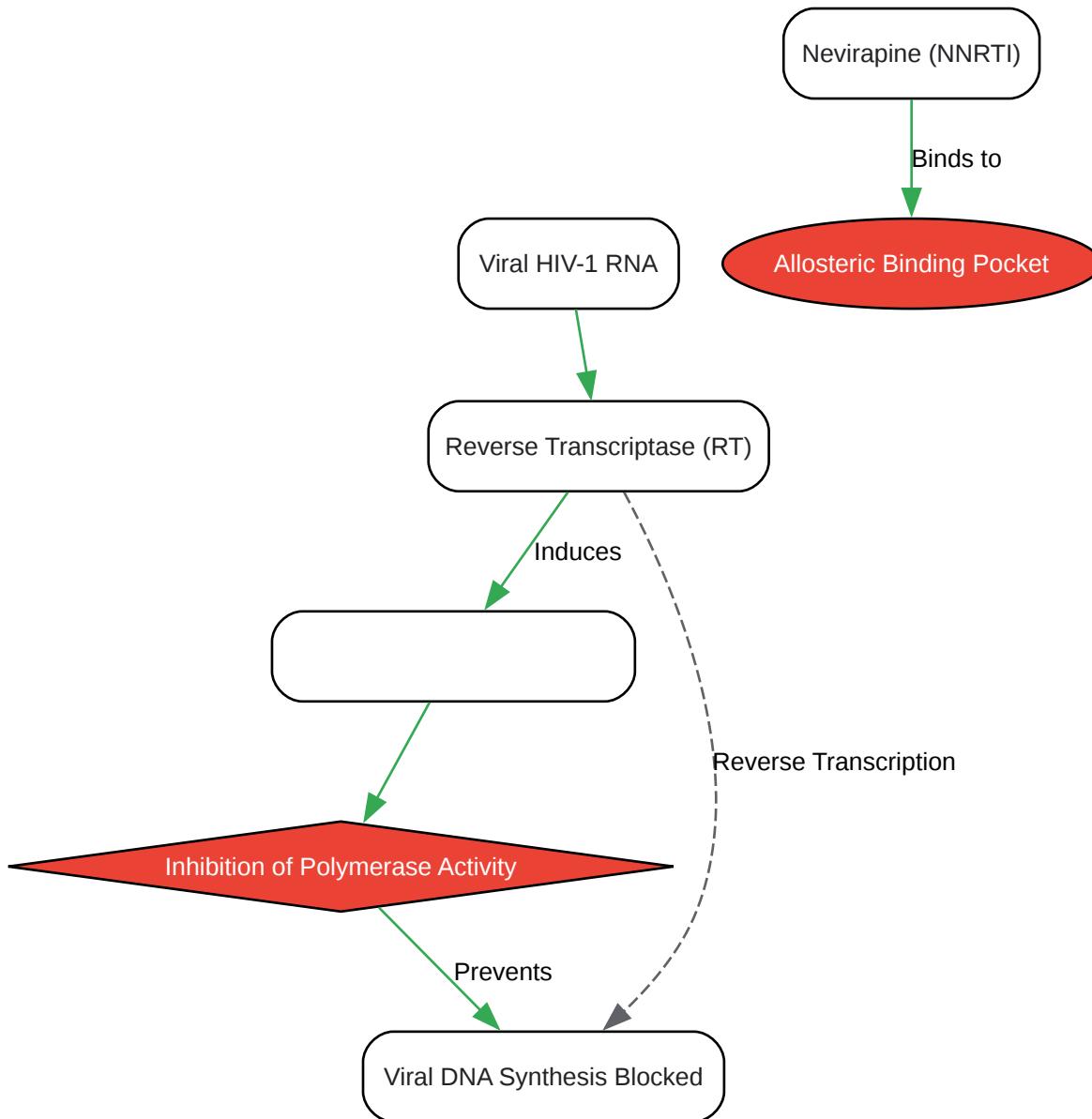
Table 1: Chemical Identifiers for **2-Amino Nevirapine** and Nevirapine

Identifier	2-Amino Nevirapine	Nevirapine
IUPAC Name	2-Amino-11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one[3][4]	11-cyclopropyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one[5]
CAS Number	284686-15-3[3][4][6]	129618-40-2[1]
Molecular Formula	C ₁₅ H ₁₅ N ₅ O[3][4]	C ₁₅ H ₁₄ N ₄ O[1]
Synonyms	-	Viramune, NVP, BI-RG-587[7]

Physicochemical Properties

Experimental data for the physicochemical properties of **2-Amino Nevirapine** are not extensively available in public literature. However, some properties have been computationally predicted. For comparative purposes, the well-documented properties of the parent drug, Nevirapine, are also provided.

Table 2: Physicochemical Properties of **2-Amino Nevirapine** and Nevirapine


Property	2-Amino Nevirapine (Experimental data not available)	Nevirapine
Molecular Weight	281.31 g/mol (Computed)	266.30 g/mol [1]
Appearance	Yellow Solid	White to off-white crystalline powder
Melting Point	Not Available	246.5 ± 0.5 °C [8]
Boiling Point	Not Available	415.4 ± 45.0 °C at 760 mmHg
Water Solubility	Not Available	~0.1 mg/mL [8]
Solubility in Organic Solvents	Not Available	Soluble in DMSO (≥22 mg/mL) [1] ; Dichloromethane (10 mg/mL) [9]
logP (Octanol/Water)	1.6 (XLogP3, Computed)	2.0

Biological Activity and Mechanism of Action

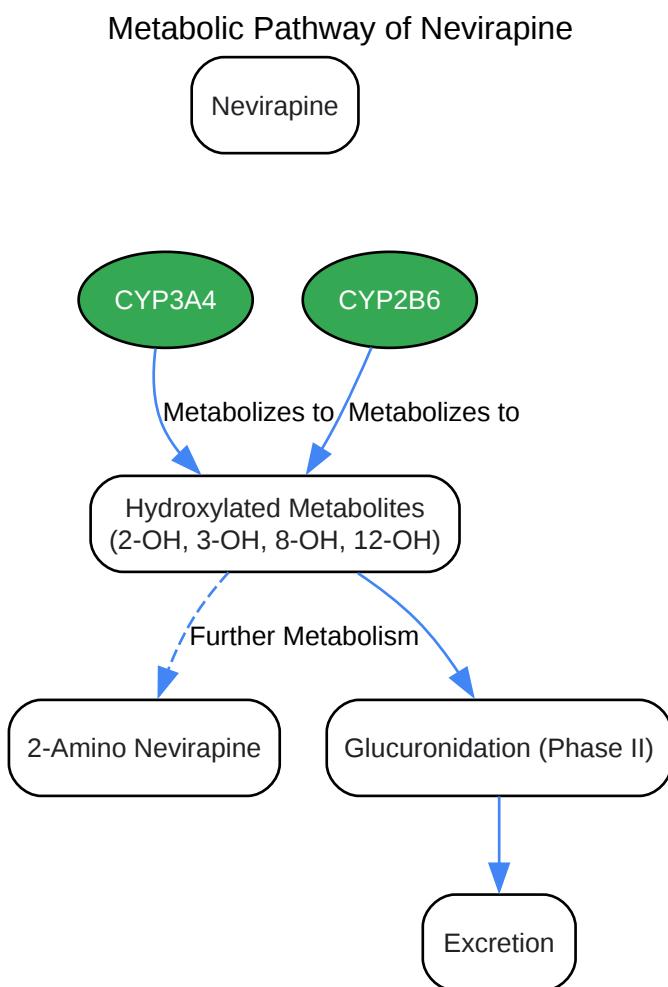
Mechanism of Action of Nevirapine

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[\[10\]](#) Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, which is allosteric to the active site.[\[5\]](#) This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and preventing the conversion of viral RNA to DNA.[\[10\]](#)

Mechanism of Action of NNRTIs

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of Nevirapine's mechanism of action.


Biological Role of 2-Amino Nevirapine

2-Amino Nevirapine is recognized as a metabolite of Nevirapine.^[3] While Nevirapine itself is a potent inhibitor of HIV-1 RT, the antiviral activity of its metabolites, including **2-Amino Nevirapine**, has not been extensively characterized. Generally, the metabolic transformation of drugs can lead to compounds with reduced, altered, or occasionally enhanced biological

activity. Studies on other Nevirapine metabolites, such as 12-hydroxynevirapine and 4-carboxynevirapine, have shown significantly reduced inhibition of HIV-RT compared to the parent drug.[11] It is plausible that **2-Amino Nevirapine** also possesses diminished antiretroviral activity.

Metabolism of Nevirapine

Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2B6 being the major contributors.[12][13] The metabolism involves the formation of several hydroxylated metabolites, including 2-, 3-, 8-, and 12-hydroxynevirapine. These phase I metabolites can then undergo phase II metabolism, such as glucuronidation, for excretion.[13] The formation of **2-Amino Nevirapine** is a result of these metabolic processes, though the specific enzymatic steps leading to the amino-derivative are less well-defined in the available literature than the hydroxylation pathways.

[Click to download full resolution via product page](#)

Caption: Simplified metabolic pathway of Nevirapine.

Synthesis and Experimental Protocols

Synthesis

While a specific, detailed protocol for the laboratory synthesis of **2-Amino Nevirapine** is not readily available, its synthesis would likely involve modifications of the established synthetic routes for Nevirapine and its analogues. The synthesis of Nevirapine typically involves the condensation of two key pyridine precursors: 2-chloro-3-amino-4-picoline (CAPIC) and a derivative of 2-cyclopropylaminonicotinic acid.[14][15][16] The introduction of an amino group at the 2-position would likely require a separate synthetic strategy, possibly involving a nitration and subsequent reduction of a suitable intermediate.

As a metabolite, **2-Amino Nevirapine** is biosynthesized in vivo. For research purposes, it can be obtained as a reference standard from specialized chemical suppliers.[3][4]

Experimental Protocol: Analytical Method for Quantification

The quantification of **2-Amino Nevirapine** in biological matrices or as an impurity in bulk Nevirapine can be achieved using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol based on methods developed for Nevirapine and its other metabolites.[4]

Objective: To quantify the concentration of **2-Amino Nevirapine** in a sample matrix.

Materials and Reagents:

- **2-Amino Nevirapine** reference standard
- Nevirapine and its other known metabolites (for specificity assessment)
- Internal standard (e.g., a deuterated analogue or a structurally similar compound)
- HPLC-grade acetonitrile, methanol, and water

- Formic acid or ammonium acetate (for mobile phase modification)
- Sample matrix (e.g., plasma, urine, or dissolved bulk drug)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector, or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
- Reversed-phase C18 column (e.g., 50 x 2.1 mm, 5 μ m particle size).

Procedure:

- Standard and Sample Preparation:
 - Prepare stock solutions of **2-Amino Nevirapine** and the internal standard in a suitable solvent (e.g., methanol).
 - Create a series of calibration standards by spiking the sample matrix with known concentrations of **2-Amino Nevirapine**.
 - Prepare quality control (QC) samples at low, medium, and high concentrations.
 - For biological samples, perform a protein precipitation step by adding cold acetonitrile, followed by vortexing and centrifugation.
 - Transfer the supernatant for analysis.
- Chromatographic Conditions (HPLC):
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient Elution: Start with a low percentage of Mobile Phase B, and gradually increase to elute the analyte.

- Flow Rate: 0.2 - 0.5 mL/min.
- Column Temperature: 25-40 °C.
- Injection Volume: 5-20 µL.
- Detection: Monitor the UV absorbance at a wavelength determined by the UV spectrum of **2-Amino Nevirapine**.
- Mass Spectrometry Conditions (LC-MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Multiple Reaction Monitoring (MRM):
 - Determine the precursor ion (the protonated molecule $[M+H]^+$) of **2-Amino Nevirapine**.
 - Identify a stable and abundant product ion after collision-induced dissociation (CID).
 - Set the mass spectrometer to monitor the specific precursor-to-product ion transition for **2-Amino Nevirapine** and the internal standard.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
 - Determine the concentration of **2-Amino Nevirapine** in the unknown samples by interpolation from the calibration curve.

General Analytical Workflow for 2-Amino Nevirapine

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the analysis of **2-Amino Nevirapine**.

Conclusion

2-Amino Nevirapine is a key metabolite and impurity of the antiretroviral drug Nevirapine.

While it shares a core chemical structure with its parent compound, the addition of an amino group likely alters its physicochemical properties and biological activity. This guide provides a

foundational understanding of **2-Amino Nevirapine** for research and drug development purposes. Further experimental studies are warranted to fully characterize its properties, develop specific synthesis protocols, and definitively ascertain its biological activity profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemwhat.com [chemwhat.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. A liquid chromatography/atmospheric pressure ionization tandem mass spectrometry quantitation method for nevirapine and its two oxidative metabolites, 2-hydroxynevirapine and nevirapine 4-carboxylic acid, and pharmacokinetics in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-dose nevirapine: safety, pharmacokinetics, and antiviral effect in patients with human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-AMino Nevirapine | 284686-15-3 [chemicalbook.com]
- 7. Nevirapine Impurities | SynZeal [synzeal.com]
- 8. Solvated Crystalline Forms of Nevirapine: Thermoanalytical and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Characterisation of Nevirapine Oral Nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSRS [precision.fda.gov]
- 13. ClinPGx [clinpgrx.org]
- 14. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 15. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino Nevirapine: Structure, Properties, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b137577#2-amino-nevirapine-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com